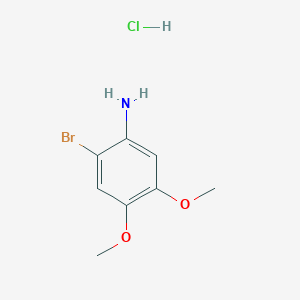

2-Bromo-4,5-dimethoxyaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-4,5-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXLAGLTDNPELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10713992 | |

| Record name | 2-Bromo-4,5-dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10713992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-72-2 | |

| Record name | NSC54781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,5-dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10713992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyaniline hydrochloride typically involves the bromination of 4,5-dimethoxyaniline. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve the desired brominated product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-Bromo-4,5-dimethoxyaniline hydrochloride may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of palladium-catalyzed reactions in an autoclave under inert atmosphere has also been reported .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxyaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives under specific conditions.

Common Reagents and Conditions:

Palladium Acetate: Used in catalytic amounts for substitution reactions.

Formamide and Toluene: Common solvents used in the reaction medium.

Major Products:

6,7-Dimethoxyquinazolin-4-one: A major product formed from the oxidation of 2-Bromo-4,5-dimethoxyaniline hydrochloride.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2-bromo-4,5-dimethoxyaniline derivatives as antitumor agents. Research indicates that compounds within this class can inhibit microtubule protein dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, a series of 4-brominated dimethoxyanilines demonstrated significant cytotoxic effects against various cancer cell lines, showcasing their ability to interfere with mitotic machinery and induce autophagy .

Pharmaceutical Formulations

The compound has been utilized in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. A patent describes its use in treating conditions such as anxiety, depression, and post-traumatic stress disorder (PTSD) through mechanisms involving corticotropin-releasing factor (CRF) antagonism . This highlights its potential for developing therapeutic agents for stress-related disorders.

Chemical Synthesis

Building Block for Antimalarial Agents

2-Bromo-4,5-dimethoxyaniline serves as a critical intermediate in the synthesis of antimalarial compounds. Its structural properties facilitate the development of novel agents aimed at combating malaria by optimizing existing synthetic routes .

Synthesis of Functional Materials

The compound is also employed in synthesizing various functional materials, including those used in organic electronics and sensors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Research

Cell Proliferation Studies

Research has demonstrated that 2-bromo-4,5-dimethoxyaniline derivatives can act as potent inhibitors of cell proliferation. Studies involving flow cytometry have shown that these compounds can induce G2/M phase arrest followed by apoptotic cell death in treated cancer cells . This property is crucial for developing targeted cancer therapies.

Mechanistic Studies on Microtubule Dynamics

The compound has been instrumental in studying microtubule dynamics due to its interaction with tubulin. Investigations into its binding modes have revealed insights into how it affects tubulin polymerization, which is vital for understanding cellular processes during mitosis .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Induces apoptosis via microtubule disruption |

| Pharmaceutical Formulation | Treatment for psychiatric disorders | CRF antagonism shows potential for therapeutic use |

| Chemical Synthesis | Intermediate for antimalarial agents | Enhances synthesis efficiency |

| Biological Research | Inhibition of cell proliferation | Induces G2/M phase arrest and apoptosis |

| Mechanistic Studies | Interaction with tubulin | Reveals binding modes affecting microtubule dynamics |

Case Studies

-

Antitumor Efficacy Study

A study conducted on a series of 4-bromo-2,5-dimethoxyphenyl compounds demonstrated their effectiveness as antitumor agents through immunofluorescence techniques. The results indicated significant inhibition of cell proliferation and disruption of microtubule organization in cancer cells . -

Pharmacological Profile Assessment

A patent investigation into the pharmacological profiles of 2-bromo-4,5-dimethoxyaniline derivatives revealed their potential as dual-target inhibitors for treating mood disorders. The findings suggested that these compounds could effectively modulate CRF receptor activity, providing a novel approach to managing anxiety and depression .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Nitro groups (e.g., in 2-bromo-4,6-dinitroaniline) increase polarity, leading to adsorption issues in GC analysis and higher toxicity .

- Methoxy groups (e.g., in 2-Bromo-4,5-dimethoxyaniline) reduce polarity, enhancing compatibility with aqueous systems but requiring specialized detection methods (e.g., NMR, ESI-MS) .

- Halogen type (Br vs. Cl) affects molecular weight and detection limits. Brominated analogs are often detected at higher concentrations in textiles .

Analytical Challenges and Detection Methods

- GC/MS Limitations : Nitro-substituted analogs (e.g., 2-bromo-4,6-dinitroaniline) exhibit peak tailing in GC due to adsorption, necessitating ATD (automatic thermal desorption) for accurate quantification .

- LC/MS and NMR : Methoxy-substituted compounds (e.g., 2-Bromo-4,5-dimethoxyaniline derivatives) are better characterized via LC/MS and ¹H/¹³C NMR, as seen in antigiardial agent synthesis .

- Detection Limits : Brominated anilines in textiles are detected at µg/g levels, with 2-bromo-4,6-dinitroaniline reaching 282 µg/g—far exceeding REACH safety thresholds (30 µg/g) .

Toxicity and Regulatory Considerations

- REACH Compliance: Non-regulated halogenated anilines (e.g., 2-bromo-4,5-dimethoxyaniline) lack established limits but require caution due to structural similarities to mutagens like 2-bromo-4,6-dinitroaniline .

- Pharmaceutical Precautions : Derivatives such as NEXUS hydrochloride (4-bromo-2,5-dimethoxyphenethylamine) are flagged for incomplete pharmacological data, necessitating strict handling protocols .

Biological Activity

2-Bromo-4,5-dimethoxyaniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

2-Bromo-4,5-dimethoxyaniline hydrochloride is synthesized through various chemical reactions, primarily involving nucleophilic substitutions and oxidation processes. The compound serves as a versatile building block in organic synthesis and has applications in the development of more complex molecules.

Antimicrobial Properties

Research has indicated that 2-Bromo-4,5-dimethoxyaniline hydrochloride exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation, but it may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Antitumor Activity

A significant area of research focuses on the compound's antitumor activity. Studies have demonstrated that derivatives of 2-Bromo-4,5-dimethoxyaniline can inhibit microtubule polymerization, a crucial process in cell division. This inhibition leads to G2/M phase arrest in cancer cells and subsequent apoptotic cell death. Notably, compounds similar to 2-Bromo-4,5-dimethoxyaniline have shown sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induces G2/M arrest and apoptosis | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

The biological activity of 2-Bromo-4,5-dimethoxyaniline hydrochloride is largely attributed to its interaction with specific molecular targets:

- Microtubules : The compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like taxanes .

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

- Antitumor Efficacy : A study conducted on a series of methoxy-substituted anilines demonstrated that compounds with bromine substitutions showed enhanced antitumor activity by disrupting microtubule dynamics in cancer cells. The study indicated that these compounds could serve as promising candidates for further development in cancer therapy .

- Combination Therapy : Research exploring the combination of 2-Bromo-4,5-dimethoxyaniline with multidrug resistance (MDR) inhibitors like verapamil revealed that this combination could enhance cytotoxicity against resistant cancer cell lines. This suggests a potential strategy for overcoming drug resistance in cancer treatments .

Q & A

Basic: How can researchers optimize the synthesis of 2-bromo-4,5-dimethoxyaniline hydrochloride to improve yield and purity?

Methodological Answer:

Synthetic optimization involves:

- Precursor Selection : Use halogenated aniline derivatives (e.g., 3,5-dimethoxyaniline) as starting materials. Bromination can be achieved using N-bromosuccinimide (NBS) or Br₂ in controlled conditions .

- Reaction Conditions : Adjust temperature (e.g., 0–5°C for bromination to minimize side reactions) and solvent polarity (e.g., dichloromethane or acetic acid) to favor electrophilic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor via TLC or HPLC .

- Yield Tracking : Compare yields under varying catalysts (e.g., FeCl₃ vs. AlCl₃) to identify optimal Lewis acid catalysts .

Basic: What analytical techniques are critical for characterizing 2-bromo-4,5-dimethoxyaniline hydrochloride?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C4/C5, bromine at C2). Aromatic protons appear δ 6.5–7.5 ppm, with splitting patterns indicating substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₈H₁₀BrNO₂·HCl) and detects isotopic patterns for bromine .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and identifies byproducts (e.g., dibrominated analogs) .

Basic: What safety precautions are essential when handling 2-bromo-4,5-dimethoxyaniline hydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Avoid inhalation with fume hoods .

- Stability Monitoring : Brominated anilines can decompose explosively under heat or mechanical stress. Store at 2–8°C in inert atmospheres .

- Waste Disposal : Neutralize acidic byproducts (HCl) with sodium bicarbonate before disposal. Follow EPA guidelines for halogenated waste .

Advanced: How can retrosynthetic analysis guide the design of novel derivatives of 2-bromo-4,5-dimethoxyaniline hydrochloride?

Methodological Answer:

- AI-Driven Tools : Platforms like Pistachio or Reaxys identify feasible precursors (e.g., 3,5-dimethoxyaniline) and reaction pathways (e.g., bromination → HCl salt formation) .

- Functional Group Compatibility : Assess methoxy/bromine stability under reaction conditions (e.g., Suzuki coupling requires Pd catalysts tolerant of electron-rich aryl bromides) .

- Parallel Synthesis : Use combinatorial libraries to explore substituent effects (e.g., replacing methoxy with ethoxy) on bioactivity .

Advanced: How can researchers investigate the biological activity of 2-bromo-4,5-dimethoxyaniline hydrochloride?

Methodological Answer:

- In Vitro Assays : Screen for receptor binding (e.g., serotonin receptors) using radioligand displacement assays. Compare IC₅₀ values with structural analogs (e.g., 2C-B) .

- Dose-Response Studies : Use HEK293 cells expressing target receptors to quantify efficacy (EC₅₀) and toxicity (LD₅₀) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .

Advanced: What strategies mitigate instability of 2-bromo-4,5-dimethoxyaniline hydrochloride during long-term storage?

Methodological Answer:

- Lyophilization : Convert to stable lyophilized powder under vacuum, reducing hydrolytic degradation .

- Oxygen-Free Packaging : Store in argon-filled vials with desiccants (e.g., silica gel) to prevent oxidation .

- Stability-Indicating Assays : Regular HPLC monitoring detects degradation products (e.g., demethylated or debrominated derivatives) .

Advanced: How do structural analogs of 2-bromo-4,5-dimethoxyaniline hydrochloride inform SAR studies?

Methodological Answer:

- Comparative Table :

- Electron-Withdrawing Effects : Bromine at C2 reduces electron density, altering binding kinetics vs. C4 substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.